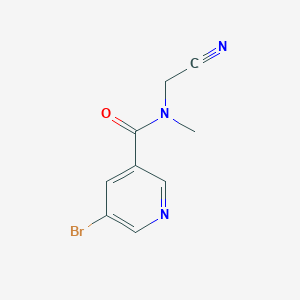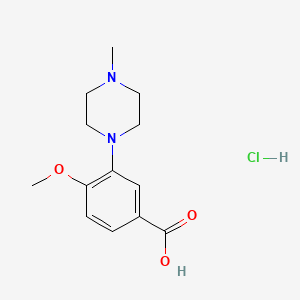
3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of structurally related compounds often involves catalytic oxidation processes or selective functional group transformations. For instance, the alcohol group in hydroxymethylfurfural has been preferentially oxidized to form dialdehydes, demonstrating a pathway that could potentially be adapted for the synthesis of 3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde (Partenheimer & Grushin, 2001). Similarly, the use of transient directing groups in palladium-catalyzed reactions has been shown to facilitate the direct functionalization of benzaldehydes, a method that could be relevant for introducing specific functional groups into the benzaldehyde framework (Wang et al., 2019).
Molecular Structure Analysis
Density Functional Theory (DFT) has been applied to analyze the molecular geometry, vibrational properties, and electronic properties of similar compounds. Such studies provide valuable insights into the molecular structure and stability, which are crucial for understanding the reactivity and potential applications of the compound (Rajkumar et al., 2020).
Chemical Reactions and Properties
The presence of both hydroxymethyl and trifluoromethyl groups in 3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde suggests a complex reactivity pattern. Research on similar molecules has demonstrated that such compounds can undergo a variety of chemical reactions, including oxidations, reductions, and C-H activation processes. These reactions are often mediated by catalysts such as ruthenium or palladium, which can introduce or modify functional groups while maintaining the integrity of the benzaldehyde core (Sam et al., 2013).
科学的研究の応用
Organic Synthesis and Catalysis
Research in organic synthesis often focuses on developing new methods for synthesizing complex molecules from simpler precursors. For example, studies on α-(hydroxymethyl)benzaldehyde derivatives involve Diels–Alder reactions, showcasing methodologies that could potentially be applied to or adapted for the synthesis of compounds related to 3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde. Such reactions are pivotal in constructing cyclic compounds and could inform the synthesis of fluorinated aromatic compounds, which are valuable in medicinal chemistry and material science (Morrison & Burnell, 2001).
Analytical Chemistry and Sensor Development
Fluorometric detection of nitroaromatics using Schiff base ligands, including those synthesized from hydroxymethyl benzaldehydes, highlights the role of such compounds in developing sensitive analytical methods for environmental monitoring and security. These methods utilize the fluorescent properties of metal complexes to detect pollutants, illustrating the potential utility of 3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde in creating similar detection systems (Chattopadhyay et al., 2018).
作用機序
Target of Action
Benzaldehyde derivatives are often involved in various biological activities, including interactions with proteins and enzymes .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. The hydroxymethyl and trifluoromethyl groups could potentially be involved in hydrogen bonding or other types of interactions with target molecules .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Benzaldehyde derivatives can be involved in a variety of biochemical processes .
Pharmacokinetics
Factors such as its molecular weight (13615 g/mol ) and predicted pKa (14.10 ) could influence its pharmacokinetic properties.
Result of Action
Benzaldehyde derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Its predicted pKa suggests that it might exist primarily in its deprotonated form at physiological pH .
将来の方向性
特性
IUPAC Name |
3-(hydroxymethyl)-5-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-4,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJCDOCNLXQVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289165-43-0 |
Source


|
| Record name | 3-(hydroxymethyl)-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)
![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)


![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)
![4-[(4-Methylbenzoyl)amino]butanoic acid](/img/structure/B2485838.png)


![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)
